Taste Profile Differentiation at 20 ppm: Cyclotene Butyrate Delivers a More Complex, Creamy-Fatty Mouthfeel Not Observed in Cyclotene Propionate
In standardized organoleptic panel assessments published by Perfumer & Flavorist under identical methodology (1% odor evaluation; taste at 20 ppm in water), cyclotene butyrate and cyclotene propionate exhibit qualitatively and quantitatively distinct taste profiles. Cyclotene butyrate produces a complex blend of maple, caramel, creamy mouthfeel, butter, popcorn, walnut, and cream cheese notes with mild intensity, while cyclotene propionate yields a simpler sweet-brown-astringent profile with slightly bitter character [1][2]. The butyrate's specific 'creamy mouthfeel' and 'butter/popcorn' descriptors are entirely absent from the propionate evaluation, representing a differentiable sensory dimension relevant to dairy-fatty flavor formulation.
| Evidence Dimension | Taste profile at 20 ppm in water (standardized organoleptic panel) |
|---|---|
| Target Compound Data | Cyclotene butyrate: Mild, slightly maple, licorice, astringent, celery, lovage, nut skins, sweet, brown, slightly fruity, cheesy, fatty, walnut aftertaste, creamy mouthfeel, maple, caramel aftertaste, balsamic, butter, popcorn, creamy, cream cheese and nutty (20 descriptors including creamy mouthfeel, butter, popcorn, cream cheese) |
| Comparator Or Baseline | Cyclotene propionate: Sweet, slightly bitter, astringent, brown, maplelike and nutty (6 descriptors, no creamy/fatty/dairy notes) |
| Quantified Difference | The butyrate exhibits a broader and qualitatively distinct sensory profile encompassing dairy-fatty-creamy notes (butter, popcorn, cream cheese, creamy mouthfeel) that are entirely absent from the simpler, more astringent profile of the propionate. |
| Conditions | Taste evaluation at 20 ppm in water; same panel leader (Judith Michalski, Bell Flavors & Fragrances); standardized FEMA GRAS panel methodology; Perfumer & Flavorist Flavorcon Special Edition assessments |
Why This Matters
For product developers selecting between cyclotene esters for brown flavor, dairy, or nut applications, the butyrate's unique creamy-fatty taste dimension at equivalent dosage (20 ppm) cannot be replicated by the propionate, directly impacting flavor formulation fidelity.
- [1] Michalski, J. Organoleptic Characteristics of Flavor Materials: Cyclotene Butyrate (FEMA 4648). Perfumer & Flavorist, March 2014, pp. 52. Odor at 1%; Taste at 20 ppm. View Source
- [2] Michalski, J. Organoleptic Characteristics of Flavor Materials: Cyclotene Propionate (FEMA 4511). Perfumer & Flavorist, May 2014, pp. 56. Odor at 10% in ethanol; Taste at 20 ppm. View Source
